![molecular formula C19H17F3N6O B2925417 (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1171886-37-5](/img/structure/B2925417.png)
(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
This compound is a heterocyclic compound . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
A new series of 4- (1 H -benzo [ d ]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors . The terminal sulfonamide moiety was linked to the pyrimidine ring via either ethylamine or propylamine bridge .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
The pyridine ring and the imidazole were retained in the compounds, and small groups were added to investigate the SAR surrounding the pyridine ring unit . Other naphthenic rings were incorporated into imidazole to investigate the inhibitory activities and selectivity .
Scientific Research Applications
Synthesis and Material Applications
- A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which could be related to the chemical structure of interest, highlights a one-pot synthesis method. These compounds exhibit significant optical properties, including large Stokes' shifts, which could be useful for the development of luminescent materials (Volpi et al., 2017).
Biological and Pharmacological Research
- Research into novel pyrazole and pyrimidine derivatives, which share a structural motif with the compound , has shown excellent in vitro antitumor, antimicrobial, and antioxidant activities. These findings suggest potential applications in the development of new therapeutics (Farag & Fahim, 2019).
- Another study synthesized heterocyclic compounds via reactions involving enaminone, leading to derivatives with demonstrated antimicrobial and in vitro anticancer activity. This research underscores the compound's potential for developing new antimicrobial and anticancer agents (Fahim et al., 2021).
Molecular Docking and Computational Studies
- Investigations into oxazolidinone derivatives, including those with a piperazinyl moiety, have shown potent antibacterial properties against gram-positive pathogens. Such studies indicate the compound's relevance in addressing antibiotic resistance (Tucker et al., 1998).
Antiproliferative and Antimicrobial Potential
- The synthesis and evaluation of novel heterocycles, including pyrazole, isoxazole, and pyrimidine derivatives, reveal good antimicrobial and antifungal activities. This suggests that the compound and its derivatives could serve as leads for developing new antimicrobial agents (Sanjeeva et al., 2022).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes like nitric oxide synthase .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of coordinate covalent bonds with metal ions in enzyme active sites .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, often related to their target enzymes .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, while their metabolism and excretion can vary significantly depending on the specific structure of the compound .
Result of Action
Imidazole derivatives are known to exert a variety of effects at the molecular and cellular level, often related to their inhibition or activation of target enzymes .
properties
IUPAC Name |
[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)15-3-1-2-14(10-15)18(29)27-8-6-26(7-9-27)16-11-17(25-12-24-16)28-5-4-23-13-28/h1-5,10-13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULYPZKGWAPLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone |
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